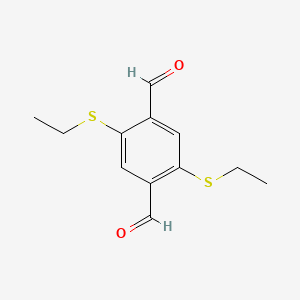
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-bromophenol and 1,2-dibromoethane as starting materials, followed by cyclization in the presence of a base such as sodium hydroxide . The reaction is carried out in a solvent like tetrahydrofuran or diethyl ether, and the product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to minimize side reactions and improve the overall purity of the product .
化学反应分析
Types of Reactions
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-2,3-dihydrobenzofuran-5-carboxylic acid.
Reduction: 4-Hydroxy-2,3-dihydrobenzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives.
科学研究应用
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde has several scientific research applications, including:
作用机制
The mechanism of action of 4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzofuran-5-carbaldehyde: Similar structure but lacks the hydroxyl group at the 4-position.
5-Hydroxy-2,3-dihydrobenzofuran: Similar structure but lacks the aldehyde group at the 5-position.
Uniqueness
4-Hydroxy-2,3-dihydrobenzofuran-5-carbaldehyde is unique due to the presence of both the hydroxyl and aldehyde groups, which contribute to its distinct chemical reactivity and biological activity.
属性
分子式 |
C9H8O3 |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
4-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h1-2,5,11H,3-4H2 |
InChI 键 |
UHJJSUMKVHUTLZ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C(=C(C=C2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12504211.png)
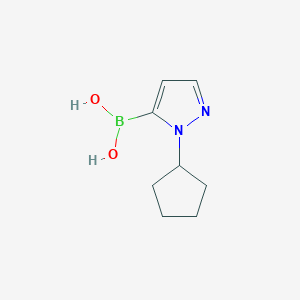
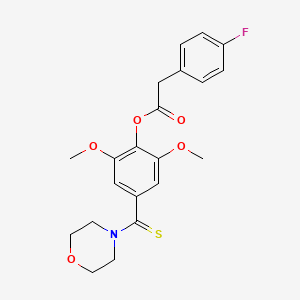
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B12504233.png)

![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
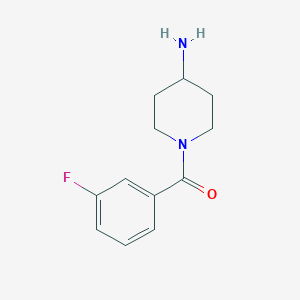
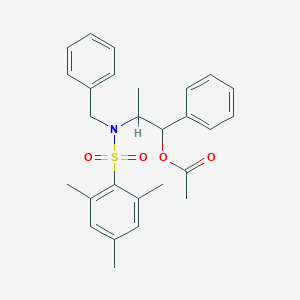
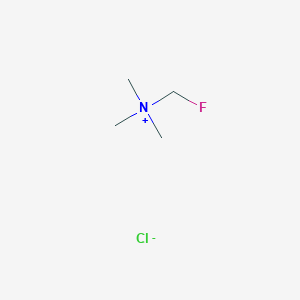
![2-{4-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B12504282.png)
![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
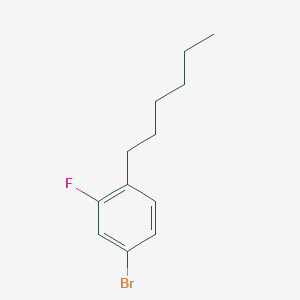
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
